1-Ethynyl-2,4,5-trimethylbenzene: Structural Mechanics, Synthesis, and Catalytic Applications
1-Ethynyl-2,4,5-trimethylbenzene: Structural Mechanics, Synthesis, and Catalytic Applications
Target Audience: Researchers, Synthetic Chemists, and Materials Scientists Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
1-Ethynyl-2,4,5-trimethylbenzene (CAS: 351002-92-1), also known as 2,4,5-trimethylphenylacetylene, is a highly substituted aromatic alkyne that serves as a critical building block in advanced organic synthesis, polymer chemistry, and organometallic catalysis[][2]. The presence of three electron-donating methyl groups on the benzene ring significantly alters the electron density and steric profile of the terminal alkyne, making it an invaluable reagent for photoredox-mediated transformations, hydration reactions, and as a kinetics modifier in post-metallocene polymerization systems[3][4].
This whitepaper provides a comprehensive technical analysis of its physicochemical properties, structural causality, validated synthetic workflows, and downstream applications.
Chemical Identity & Physicochemical Properties
The physical and chemical properties of 1-Ethynyl-2,4,5-trimethylbenzene are dictated by its nonpolar hydrocarbon framework and the rigid, linear geometry of the ethynyl moiety.
| Property | Value / Description |
| IUPAC Name | 1-ethynyl-2,4,5-trimethylbenzene[] |
| CAS Registry Number | 351002-92-1 |
| Molecular Formula | C₁₁H₁₂[] |
| Molecular Weight | 144.21 g/mol |
| SMILES | Cc1cc(C)c(cc1C)C#C |
| InChIKey | FXHLQHXVJWYAGQ-UHFFFAOYSA-N |
| Melting Point | 47 – 51 °C |
| Appearance | Solid |
| LogP | 2.59[] |
Structural Mechanics & Reactivity Profile
As a Senior Application Scientist, it is crucial to understand why 1-Ethynyl-2,4,5-trimethylbenzene behaves differently than unsubstituted phenylacetylene. The reactivity is governed by two primary pillars:
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Inductive Electron Donation: The three methyl groups at the 2, 4, and 5 positions exert a strong +I (inductive) and hyperconjugative effect on the aromatic ring. This increases the electron density of the π-system, which in turn enriches the terminal alkyne. Consequently, the alkyne becomes more nucleophilic, facilitating stronger coordination to electron-deficient transition metal centers (e.g., Rh, Pd, Ru)[3].
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Steric Shielding: The methyl group at the ortho (2-) position provides localized steric bulk adjacent to the ethynyl group. This steric hindrance is highly advantageous in catalysis, as it can dictate the regioselectivity of addition reactions and modulate the binding affinity of the alkyne to metal catalysts, preventing irreversible catalyst poisoning[4].
Synthesis Protocols: Sonogashira Coupling Workflow
The most robust and field-proven method for synthesizing 1-Ethynyl-2,4,5-trimethylbenzene is via the Sonogashira cross-coupling of 1-bromo-2,4,5-trimethylbenzene with ethynyltrimethylsilane (TMS-acetylene), followed by a deprotection step[5][6].
Experimental Methodology
Step 1: TMS-Protection (Coupling)
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Causality: TMS-acetylene is used instead of acetylene gas to prevent uncontrolled di-coupling (formation of symmetric diynes) and to ensure safe handling.
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Procedure: To an oven-dried Schlenk flask under argon, add 1-bromo-2,4,5-trimethylbenzene (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.10 equiv).
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Solvent/Base: Suspend the mixture in degassed triethylamine (TEA), which acts as both the solvent and the base to neutralize the HBr byproduct.
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Reaction: Add TMS-acetylene (1.2 equiv) dropwise. Stir at 80 °C for 12 hours. Quench with saturated NH₄Cl and extract with ethyl acetate.
Step 2: TMS Deprotection
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Causality: The robust Si-C bond must be cleaved to yield the terminal alkyne. Mild basic conditions prevent the degradation of the electron-rich aromatic ring.
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Procedure: Dissolve the crude TMS-protected intermediate in methanol. Add anhydrous K₂CO₃ (1.5 equiv) and stir at room temperature for 2 hours.
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Purification: Filter the suspension, concentrate under reduced pressure, and purify via silica gel column chromatography (using pentane or hexane) to afford 1-Ethynyl-2,4,5-trimethylbenzene as a solid[5].
Workflow for the synthesis of 1-Ethynyl-2,4,5-trimethylbenzene via Sonogashira coupling.
Advanced Applications & Experimental Workflows
Kinetics Modifier in Polyolefin Catalysis
In industrial slurry-phase or gas-phase olefin polymerization, highly active post-metallocene catalysts often exhibit a "fast light-off" (an uncontrollable initial spike in polymerization rate). This exotherm can cause polymer particle melting and reactor fouling[2].
Mechanism of Action: 1-Ethynyl-2,4,5-trimethylbenzene is utilized as a kinetics modifier compound (KMC)[2]. The electron-rich alkyne reversibly coordinates to the active metal center of the catalyst. The steric bulk of the 2,4,5-trimethyl groups ensures that this coordination is transient and reversible, effectively "attenuating" the initial monomer uptake profile without permanently killing the catalyst[4].
Mechanism of catalyst attenuation using 1-Ethynyl-2,4,5-trimethylbenzene as a kinetics modifier.
Photoredox-Mediated Synthesis of Functionalized Sulfoxides
The terminal alkyne of 1-Ethynyl-2,4,5-trimethylbenzene is an excellent radical acceptor in photoredox catalysis, enabling the synthesis of complex sulfoxides[3].
Self-Validating Protocol:
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Setup: In a transparent vial, combine 2,4,5-trimethylphenylacetylene (20 µL, 0.14 mmol), thiophenol (23 µL, 0.21 mmol), and N,N-Diisopropylethylamine (DIPEA) (13 µL, 0.07 mmol)[3].
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Catalyst: Add the photoredox catalyst Ru(bpy)₃Cl₂ (1 mg, 1 mol %) and dissolve in 1 mL of acetonitrile (MeCN)[3].
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Irradiation: Degas the mixture and irradiate with visible light (e.g., blue LEDs) at room temperature until complete consumption of the alkyne is observed via TLC.
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Purification: Purify the crude mixture via column chromatography (hexane:ethyl acetate = 77:23) to yield the functionalized sulfoxide as a yellow liquid (approx. 64% yield)[3].
Acid-Catalyzed Hydration to Acetophenones
The compound can be smoothly hydrated to form 1-(2,4,5-trimethylphenyl)ethan-1-one, a valuable intermediate in fragrance and pharmaceutical synthesis[7].
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Protocol: Combine 0.2 mmol (30 mg) of the alkyne with H₂O (8 μL, 2 equiv) and trifluoromethanesulfonic acid (CF₃SO₃H, 4 μL, 0.2 equiv) in 1 mL of 2,2,2-trifluoroethanol (CF₃CH₂OH)[7].
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Conditions: Stir in a sealed tube at 25 °C for 45 hours. Purify via flash chromatography (16% EtOAc in hexane) to achieve an 83% yield of the acetophenone derivative[7].
Safety, Handling, and Storage
1-Ethynyl-2,4,5-trimethylbenzene is a reactive terminal alkyne and must be handled with appropriate laboratory safety protocols:
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Hazard Statements: Classified under GHS as causing serious eye damage (H318)[].
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Precautionary Statements: Wear protective gloves and eye/face protection (P280). In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present (P305 + P351 + P338).
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Storage: Store the solid compound at 2–8 °C in a tightly sealed container, protected from light and moisture, to prevent auto-polymerization or oxidative degradation[8].
References
- Google Patents. "WO2021242795A1 - Attenuated post-metallocene catalysts." Source: Google Patents.
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RWTH Publications. "Organogermanes: synthesis and their application as orthogonal cross-coupling." Source: RWTH Aachen University. URL:[Link]
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Literature Supporting Information. "Photoredox Mediated Synthesis of Functionalized Sulfoxides from Terminal Alkynes." Source: Supporting Information (AWS Archive). URL: [Link]
Sources
- 2. CA3172236A1 - Attenuated post-metallocene catalysts - Google Patents [patents.google.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. WO2021242795A1 - Attenuated post-metallocene catalysts - Google Patents [patents.google.com]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. 1-Ethyl-2,4,5-trimethylbenzene CAS 17851-27-3 [benchchem.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. thomassci.com [thomassci.com]
